G3-C12 TFA
Description
Overview of Galectins in Biological Systems and Pathophysiological Contexts
Galectins are found across the animal kingdom and are characterized by their conserved carbohydrate-recognition domain (CRD). nih.gov This domain facilitates their binding to various glycoconjugates on the cell surface and in the extracellular matrix, thereby influencing cell-cell and cell-matrix interactions.
The galectin family is classified into three main types based on their structure: proto-type, chimera-type, and tandem-repeat-type. Proto-type galectins have one CRD and can form non-covalent dimers. Tandem-repeat galectins contain two distinct CRDs within a single polypeptide chain. Galectin-3 is the sole member of the chimera-type, possessing a unique N-terminal domain connected to a C-terminal CRD. nih.gov This structural diversity allows for a wide range of binding avidities and cross-linking capabilities, leading to a multitude of biological functions. Despite their structural differences, a common function of galectins is their ability to modulate cellular processes such as adhesion, migration, proliferation, and apoptosis.
Galectin-3 is implicated in a remarkable number of cellular activities. Intracellularly, it can influence pre-mRNA splicing and regulate apoptosis. Extracellularly, it cross-links cell surface glycoproteins and glycolipids, forming lattices that modulate receptor signaling and cell adhesion.
The overexpression of galectin-3 is a hallmark of numerous pathological conditions. In cancer, elevated galectin-3 levels are often correlated with tumor progression, metastasis, and poor prognosis. oup.com It facilitates several key steps in the metastatic cascade, including the adhesion of cancer cells to the endothelium. oup.com Furthermore, galectin-3 is a key regulator of inflammatory responses and is involved in various inflammatory and fibrotic diseases. drug-dev.com
Advancements in Peptide-Based Ligand Development for Targeted Biological Research
The quest for specific modulators of protein function has driven the development of various molecular tools. Peptides have emerged as particularly promising candidates due to their high specificity and affinity for their targets.
The development of phage display technology in the 1980s revolutionized the discovery of novel peptides with high affinity for specific targets. This technique allows for the presentation of vast libraries of peptides on the surface of bacteriophages, enabling the rapid screening and identification of binders to a protein of interest. Combinatorial library methods, in general, provide a powerful platform for generating immense molecular diversity, from which specific ligands can be isolated. These approaches have been instrumental in the discovery of numerous biologically active peptides, including those that target protein-carbohydrate interactions.
Protein-carbohydrate interactions are often characterized by low affinity but high avidity through multivalent binding. Peptides offer a unique advantage in modulating these interactions as they can be designed to bind with high specificity and affinity to the carbohydrate-binding sites of lectins, effectively competing with natural glycan ligands. oup.com This allows for the precise inhibition of specific lectin-glycan interactions, enabling researchers to probe their functional consequences.
Defining the Academic Research Niche of G3-C12 TFA
This compound is a synthetic peptide that was identified through phage display technology as a high-affinity binder to the carbohydrate recognition domain of galectin-3. oup.com Its trifluoroacetate (B77799) (TFA) salt form is commonly used in research settings. The peptide has the amino acid sequence ANTPCGPYTHDCPVKR. nih.govgenscript.com
The primary academic research niche of this compound lies in its utility as a specific tool to investigate the multifaceted roles of galectin-3. Its high affinity and selectivity make it an invaluable probe for studying galectin-3-mediated processes in vitro and in vivo. A significant area of its application is in cancer research, where it is used to block galectin-3-dependent cancer cell adhesion, a critical step in metastasis. oup.com Furthermore, G3-C12 has been explored as a targeting moiety for the delivery of therapeutic agents to galectin-3-overexpressing cancer cells. nih.govacs.org
Detailed Research Findings on this compound
Numerous studies have characterized the binding properties and functional effects of G3-C12. These findings are summarized in the following tables.
Table 1: Binding Affinity and Specificity of G3-C12
| Parameter | Value | Reference |
| Binding Affinity (Kd) | 88 nM | medchemexpress.com |
| Specificity | Binds to the carbohydrate recognition domain of galectin-3. Shows no affinity for other galectin family members or other lectins. | oup.commedchemexpress.com |
Table 2: In Vitro Studies of G3-C12 in Cancer Cell Lines
| Cell Line | Cancer Type | Key Findings | Reference |
| PC-3 | Prostate Carcinoma | G3-C12, when conjugated to HPMA copolymers, enhances cellular internalization of doxorubicin (B1662922). It also downregulates galectin-3 expression. | nih.govacs.org |
| DU145 | Prostate Carcinoma | G3-C12-modified HPMA copolymers significantly suppress galectin-3 expression. | nih.gov |
| MDA-MB-435 | Breast Carcinoma | G3-C12 inhibits homotypic and heterotypic cancer cell adhesion. Radiolabeled G3-C12 binds specifically to these galectin-3 positive cells. | oup.comaacrjournals.org |
| BT-549 | Breast Carcinoma | As a galectin-3-negative control, this cell line showed no binding of radiolabeled G3-C12. | aacrjournals.org |
Table 3: In Vivo Studies of G3-C12
| Animal Model | Cancer Type | Key Findings | Reference |
| SCID mice bearing MDA-MB-435 xenografts | Breast Carcinoma | 111In-labeled G3-C12 demonstrated tumor uptake, enabling non-invasive imaging of galectin-3 expressing tumors. | aacrjournals.org |
| Mice bearing PC-3 xenografts | Prostate Carcinoma | G3-C12 conjugated to HPMA copolymers enhanced tumor accumulation of the copolymer. | nih.govresearchgate.net |
Discovery and Early Characterization of G3-C12 as a Galectin-3 Binding Peptide
The G3-C12 peptide was discovered through a screening process utilizing combinatorial bacteriophage display technology, a powerful method for identifying novel ligands for a target protein. genscript.comoup.cominnopep.com Researchers screened cysteine-constrained peptide libraries to isolate peptides that specifically bind to galectin-3. oup.com From this screening, G3-C12 emerged as one of the predominant clones, indicating a strong selection for its binding properties. oup.com
Early characterization focused on quantifying its binding affinity and specificity. G3-C12 was identified as a galectin-3-avid peptide with the amino acid sequence ANTPCGPYTHDCPVKR. genscript.comnih.gov Binding assays determined its dissociation constant (Kd) to be approximately 88.0 nM, signifying a high-affinity interaction with galectin-3. oup.commedchemexpress.com Further studies confirmed the peptide's specificity, showing that it binds to the C-terminal carbohydrate recognition domain of galectin-3 but does not show affinity for other members of the galectin family or other lectins. oup.commedchemexpress.com This specificity is critical, as it ensures that the peptide's actions are directed solely at galectin-3. Subsequent research has utilized G3-C12 conjugated to other molecules to target cancer cells overexpressing galectin-3, further confirming its selective binding capabilities in biological systems. nih.govnih.gov
| Peptide | Binding Target | Dissociation Constant (Kd) |
|---|---|---|
| G3-C12 | Galectin-3 | 88.0 ± 23.0 nM oup.com |
Significance of Trifluoroacetate (TFA) Counterion in Peptide Synthesis and Handling
The designation "this compound" indicates that the G3-C12 peptide is present as a salt with the trifluoroacetate (TFA) anion serving as a counterion. This is a common feature of commercially available synthetic peptides and stems directly from the methods used for their production. nih.govgenscript.com
Role in Synthesis and Purification: The vast majority of synthetic peptides are produced via Solid-Phase Peptide Synthesis (SPPS). genscript.commdpi.com In the final step of SPPS, a strong acid is required to cleave the newly assembled peptide from the solid resin support and to remove protecting groups from the amino acid side chains. mdpi.comsb-peptide.com Trifluoroacetic acid (TFA) is widely used for this purpose due to its effectiveness. genscript.comomizzur.com
Furthermore, TFA is a standard additive in the mobile phase during the purification of crude peptides by reverse-phase high-performance liquid chromatography (RP-HPLC). omizzur.comlifetein.compeptide.com It acts as an ion-pairing agent, forming a salt with the positively charged sites on the peptide (such as the N-terminus and the side chains of lysine, arginine, and histidine residues). mdpi.comsb-peptide.com This process neutralizes the charge, improves the peptide's interaction with the stationary phase, and results in better separation and sharper chromatographic peaks. peptide.com
Implications for Handling: As a result of this process, the final lyophilized (freeze-dried) peptide product is a TFA salt. genscript.comshimadzu.com While free TFA is largely removed during lyophilization, the TFA anions that are ionically bonded to the peptide remain. genscript.com The presence of this counterion is significant for several reasons:
Purity and Mass: The weight of the TFA counterion contributes to the total mass of the peptide product, a factor that must be considered for accurate quantification. sb-peptide.comshimadzu.com
Biological Assays: Residual TFA can be toxic or have unintended effects in biological experiments, particularly in cell-based assays. nih.govomizzur.comlifetein.com It has been shown to inhibit or, in some cases, promote cell proliferation, which can interfere with experimental results and lead to misinterpretation of the peptide's activity. nih.govgenscript.com
Structural Analysis: The TFA counterion can interfere with certain analytical techniques. For instance, it has a strong infrared (IR) band that overlaps with the amide I band of peptides, complicating structural analysis by FTIR spectroscopy. genscript.com
Due to these potential interferences, for many biological applications, it is necessary to exchange the TFA counterion for a more biologically benign one, such as acetate (B1210297) or hydrochloride (HCl), through an additional process like ion chromatography or repeated lyophilization with another acid. lifetein.compeptide.comgoogle.com
| Process Step | Function of TFA | Outcome |
|---|---|---|
| Solid-Phase Peptide Synthesis (SPPS) | Cleavage Agent | Releases peptide from resin support sb-peptide.comthermofisher.com |
| Reverse-Phase HPLC (RP-HPLC) | Ion-Pairing Reagent | Improves peak shape and separation peptide.com |
| Lyophilization | - | Final product is a peptide-TFA salt nih.govgenscript.com |
Properties
Molecular Formula |
C₇₄H₁₁₅N₂₃O₂₃S₂.C₂HF₃O₂ |
|---|---|
Molecular Weight |
1873.00 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization Strategies for G3 C12 Tfa
Conjugation Chemistry for Functionalizing G3-C12 TFA
Attachment of Fluorescent Probes and Reporter Molecules
G3-C12 is amenable to the attachment of various fluorescent probes and reporter molecules, which are crucial for its visualization and tracking in biological systems. For instance, G3-C12 has been directly labeled with fluorescein (B123965) isothiocyanate (FITC) for use in fluorescence imaging studies. This FITC-labeled G3-C12 (G3-C12-FITC) has been utilized to demonstrate the peptide's specific accumulation in the kidney following intravenous injection in mice, primarily due to reabsorption by renal proximal tubule cells uni.lu. The suitability of G3-C12 for fluorescent labeling is also indicated by its availability from chemical suppliers offering fluorescent labeling services for this compound fishersci.canih.gov. The binding affinity of G3-C12 for recombinant galectin-3 has also been determined using fluorescence quenching titration experiments wikipedia.orgwikipedia.org.
Design and Synthesis of this compound Analogues and Chimeric Peptides
The peptide nature of G3-C12 allows for the design and synthesis of various analogues and chimeric peptides, enabling researchers to explore structure-activity relationships, improve binding characteristics, or confer new functionalities.
Systematic Amino Acid Modifications for Research Objectives
While specific detailed studies on systematic amino acid modifications of G3-C12 for research objectives are not extensively detailed in the provided search results, the general principles of peptide chemistry suggest that such modifications are feasible and commonly employed to investigate the impact of individual amino acids on binding affinity, specificity, stability, or other biological properties. Given that G3-C12 is a peptide synthesized via SPPS, researchers can systematically alter amino acid residues within its ANTPCGPYTHDCPVKR sequence. This can involve point mutations, deletions, insertions, or the incorporation of unnatural amino acids to probe the contribution of specific residues to galectin-3 binding or to introduce sites for further derivatization. Services for amino acid modifications are available for G3-C12, indicating that such alterations are a recognized approach for its study and development fishersci.ca.
Exploration of Peptide Sequence Variants and Scrambled Controls
The exploration of peptide sequence variants is a fundamental aspect of understanding the molecular basis of peptide-protein interactions and confirming target specificity. For G3-C12, a notable example of a sequence variant is the "scrambled peptide variant" wikipedia.org. This scrambled peptide, with the sequence PPPKGDVHTNRTYACC, was conjugated to DOTA and radiolabeled with 111In (111In-DOTA(GSG)-PPPKGDVHTNRTYACC) and used as a crucial control in binding experiments fishersci.atwikipedia.org. Studies demonstrated that, unlike the native G3-C12, this scrambled variant exhibited negligible binding to galectin-3-expressing cells, thereby confirming the sequence-specific binding of G3-C12 to galectin-3 wikipedia.org. The use of such scrambled controls is essential in validating the specificity of peptide-based targeting agents in biological assays. Beyond scrambled sequences, other peptide analogues with high galectin-3 affinity, such as G3-A9, have also been identified through combinatorial phage display techniques, highlighting the ongoing exploration of G3-C12 related peptide variants nih.gov.
Mechanistic Dissection of G3 C12 Tfa Interactions with Galectin 3 and Cellular Systems
Molecular Recognition and Binding Dynamics with Galectin-3
Galectin-3, a β-galactoside-binding lectin, plays diverse roles in various biological processes, including cell-cell adhesion, cell-matrix interactions, and cancer progression. The specific interaction of G3-C12 TFA with Gal-3 is crucial to its observed biological effects.
Quantitative Analysis of Binding Affinity and Selectivity for Galectin-3 over Other Galectins
This compound exhibits a high binding affinity for galectin-3, characterized by a dissociation constant (K_d) of 88 nM. Current time information in Darbhanga Division, IN.readthedocs.iowikipedia.org This high affinity underscores its potent interaction with the target protein. Crucially, this compound demonstrates remarkable selectivity, showing no discernible affinity for other members of the galectin family or other lectins. Current time information in Darbhanga Division, IN.readthedocs.iowikipedia.org This specificity is a key attribute for its therapeutic potential, minimizing off-target effects.
Further quantitative analysis using competitive binding experiments with 111In-DOTA(GSG)-G3-C12 revealed an inhibitory concentration (IC50) of 200.00 ± 6.70 nM for cultured breast carcinoma cells. bioregistry.ionih.gov The peptide G3-C12 was initially identified through bacteriophage display techniques, selected specifically for its high affinity and specificity towards galectin-3.
Table 1: Binding Affinity and Selectivity of this compound
| Target | Binding Affinity (K_d) | Selectivity | Inhibitory Concentration (IC50) (in cultured breast carcinoma cells) |
| Galectin-3 | 88 nM Current time information in Darbhanga Division, IN. | High (no affinity for other galectins/lectins) Current time information in Darbhanga Division, IN. | 200.00 ± 6.70 nM bioregistry.ionih.gov |
| Other Galectins | No affinity Current time information in Darbhanga Division, IN. | Highly selective | N/A |
| Other Lectins | No affinity Current time information in Darbhanga Division, IN. | Highly selective | N/A |
Characterization of this compound Binding Interface on the Galectin-3 Carbohydrate Recognition Domain (CRD)
The interaction between G3-C12 and galectin-3 occurs at the C-terminal carbohydrate recognition domain (CRD) of galectin-3. bioregistry.io The CRD of galectin-3 is known to bind β-galactoside-containing carbohydrates. G3-C12 has been shown to compete for binding with the Thomsen-Freidenreich (TF) antigen, a known carbohydrate ligand for galectin-3, indicating that G3-C12 interferes with Gal-3's natural carbohydrate-binding functions. bioregistry.io This competitive interaction suggests that G3-C12 likely occupies or modulates the canonical binding site within the CRD. The galectin-3 CRD possesses a canonical β-galactosides binding site (S-face) and a non-canonical F-face that interacts with larger galactomannans. G3-C12's ability to inhibit TF/galectin-3 and galectin-3/galectin-3 interactions further highlights its direct engagement with the CRD.
Elucidation of Cellular Modulatory Effects of this compound
Beyond its direct binding to galectin-3, this compound exerts significant modulatory effects on various cellular processes, particularly those relevant to cancer progression.
Influence on Cancer Cell Adhesion and Disruption of Cell-Matrix Interactions
Galectin-3 plays a critical role in mediating cell adhesion, including both homotypic (cell-cell) and heterotypic (cell-matrix) interactions, which are fundamental to metastasis. G3-C12 has been demonstrated to effectively inhibit both homotypic adhesion of MDA-MB-435 human breast carcinoma cells and their heterotypic adhesion to endothelial cells. bioregistry.io Furthermore, studies have shown that G3-C12 reduced the adhesion of various breast carcinoma cell lines to purified galectin-3 and a Thomsen-Freidenreich (TF)-mimic by an average of 50% and 59%, respectively. This disruption of adhesion is a critical mechanism by which G3-C12 can potentially impede metastatic processes, as inhibiting these interactions can modify metastasis-associated tumor cell adhesion. bioregistry.io
Table 2: Effect of G3-C12 on Cancer Cell Adhesion
| Cell Type / Interaction | Effect of G3-C12 | Reduction in Adhesion (Average) |
| MDA-MB-435 homotypic adhesion | Inhibited bioregistry.io | N/A |
| MDA-MB-435 heterotypic adhesion to endothelial cells | Inhibited bioregistry.io | N/A |
| Breast carcinoma cells to purified Galectin-3 | Reduced adhesion | 50% |
| Breast carcinoma cells to TF-mimic | Reduced adhesion | 59% |
Regulation of Cell Migration and Invasive Potential in Experimental Models
G3-C12 significantly impacts the migratory and invasive potential of cancer cells. It has been observed to downregulate galectin-3 expression, leading to a 0.43 times lower expression level compared to control cells, which is believed to contribute to suppressed cell migration.
In experimental in vivo models, intravenous administration of G3-C12 led to a remarkable 72% reduction in lung colonization by MDA-MB-231-luciferase cells in mice, when compared to saline-treated controls. Histological examination of excised lung tissue at day 70 further substantiated these findings, showing that mice treated with G3-C12 developed significantly fewer tumors (4.63 ± 3.07 tumors) compared to saline-treated mice (14.13 ± 3.56 tumors). Notably, tumor thrombi were completely absent in the G3-C12 treatment group, whereas they were present in 37% of mice in both saline and control peptide treatment groups. These findings collectively demonstrate that G3-C12 effectively reduces metastatic cell deposition and subsequent outgrowth within the vasculature of mice.
Table 3: Impact of G3-C12 on Cancer Cell Migration and Tumor Formation (In Vivo)
| Parameter | G3-C12 Treatment (vs. Saline) | Quantitative Data |
| Lung colonization of MDA-MB-231-luciferase cells | Reduced | 72% reduction |
| Number of tumors (Day 70, lung tissue) | Reduced | 4.63 ± 3.07 tumors (vs. 14.13 ± 3.56) |
| Presence of tumor thrombi | Absent | 0% (vs. 37% in control groups) |
| Galectin-3 expression | Downregulated | 0.43 times lower than control cells |
Intracellular Localization and Trafficking of this compound Conjugates
G3-C12's cellular effects are also linked to its intracellular behavior. When G3-C12 is conjugated with N-(2-hydroxypropyl)methacrylamide copolymer doxorubicin (B1662922) (G3-C12-HPMA-Dox), these conjugates demonstrate efficient internalization into PC-3 cells that overexpress galectin-3. This internalization occurs through a highly specific ligand-receptor pathway, resulting in a 2.2 times higher cellular internalization compared to non-targeted HPMA-Dox conjugates.
Upon internalization, the doxorubicin component of the conjugate stimulates the translocation of galectin-3 to the mitochondria, a mechanism often associated with preventing apoptosis. Subsequently, G3-C12-HPMA-Dox conjugates are observed to concentrate within the mitochondria, facilitated by their binding to intracellular galectin-3. This sequential targeting, first to the cell membrane and then to the mitochondria, via the regulation of galectin-3, highlights a sophisticated mechanism of action for G3-C12, enabling it to overcome the protective anti-apoptotic effects of galectin-3.
Impact on Galectin-3 Translocation and Subcellular Redistribution (e.g., to mitochondria)
Galectin-3 is a versatile protein known to reside in various subcellular compartments, including the cytosol, nucleus, and extracellular matrix. frontiersin.orgbmbreports.org A notable aspect of galectin-3's cellular dynamics is its ability to translocate to specific organelles, such as the mitochondria, particularly in response to cellular stress or pro-apoptotic stimuli. nih.govnih.gov This mitochondrial translocation of galectin-3 has been implicated in cellular protective mechanisms against apoptosis. nih.govnih.gov
The G3-C12 peptide, especially when incorporated into drug delivery systems, plays a significant role in influencing or leveraging this intrinsic subcellular redistribution of galectin-3. Research indicates that G3-C12 does not directly induce galectin-3 translocation but rather follows galectin-3's movement upon specific binding. nih.gov This characteristic enables G3-C12-conjugated agents to achieve targeted delivery to specific intracellular sites.
Detailed Research Findings:
Studies involving G3-C12 modified N-(2-hydroxypropyl)methacrylamide (HPMA) copolymer doxorubicin conjugates (G3-C12-HPMA-Dox) have demonstrated that the internalized doxorubicin stimulates the translocation of galectin-3 to the mitochondria. nih.gov Consequently, the G3-C12-HPMA-Dox conjugate itself concentrates within the mitochondria by binding to the intracellularly translocated galectin-3. nih.gov This mechanism initially allows mitochondrial galectin-3 to weaken doxorubicin-induced mitochondrial damage; however, prolonged exposure and increased delivery facilitated by G3-C12 lead to higher levels of apoptosis. nih.gov
Furthermore, a polymeric delivery system conjugated with both the G3-C12 ligand and a pro-apoptotic peptide, KLA (G3-C12-HPMA-KLA), exhibited enhanced mitochondrial targeting in galectin-3-overexpressing PC-3 cells. nih.govcreative-biolabs.comku.edu This enhanced targeting was attributed to the apoptosis signal triggering the accumulation of galectin-3 in mitochondria, with the G3-C12 peptide subsequently being trafficked along with its receptor intracellularly. nih.gov The specific binding of G3-C12 to galectin-3 thus directed the HPMA-KLA conjugates to the mitochondria, resulting in enhanced cytotoxicity. ku.edu
The dependency of G3-C12's mitochondrial targeting on galectin-3 translocation was further supported by experiments using modified citrus pectin (B1162225) (MCP), a known galectin-3 inhibitor. nih.govmdpi.com MCP significantly decreased the colocalization of G3-C12-HPMA-KLA in mitochondria, indicating that MCP prevented galectin-3 from being trafficked to mitochondria, thereby impairing G3-C12's ability to target this organelle. nih.gov
These findings highlight a crucial mechanistic aspect: G3-C12 acts as a molecular "guide," leveraging galectin-3's dynamic subcellular localization to deliver associated therapeutic payloads to specific intracellular compartments, particularly the mitochondria, in response to cellular cues.
Data Tables:
Table 1: Impact of G3-C12 Conjugates on Subcellular Galectin-3 and Drug Localization
| Conjugate System | Cellular Context | Observed Effect on Galectin-3 Translocation | Consequence for Conjugate Localization | Reference |
| G3-C12-HPMA-Dox | PC-3 cells | Internalized Dox stimulates Gal-3 translocation to mitochondria. | G3-C12-HPMA-Dox concentrates in mitochondria by binding to intracellular Gal-3. | nih.gov |
| G3-C12-HPMA-KLA | PC-3 cells | Apoptosis signal triggers Gal-3 accumulation in mitochondria. | G3-C12-HPMA-KLA exhibits enhanced mitochondrial targeting by co-trafficking with Gal-3. | nih.govku.edu |
| G3-C12-HPMA-KLA + MCP | PC-3 cells | MCP prevents Gal-3 trafficking to mitochondria. | Decreased colocalization of G3-C12-HPMA-KLA in mitochondria. | nih.gov |
Table 2: Binding Affinity of G3-C12 for Galectin-3
| Compound | Target | Dissociation Constant (Kd) | Assay Method | Reference |
| G3-C12 | Recombinant Galectin-3 | 88.0 ± 23.0 nM | Fluorescence quenching titration | snmjournals.org |
| G3-C12 | Galectin-3 (in cells) | 200.00 ± 6.70 nM (IC50) | Competitive binding experiments (MDA-MB-435 cells) | snmjournals.org |
Preclinical Research Applications of G3 C12 Tfa in Advanced Experimental Models
Molecular Imaging Probes Derived from G3-C12 TFA
The ability to non-invasively monitor the expression and location of Galectin-3 in vivo is a significant advantage in studying disease progression and response to therapy. G3-C12 has been successfully functionalized to create such imaging probes for both nuclear and optical imaging modalities.
Researchers have successfully developed a radiotracer for Single Photon Emission Computed Tomography (SPECT) by modifying the G3-C12 peptide. The peptide was synthesized with a Gly-Ser-Gly (GSG) linker and conjugated with the chelator 1,4,7,10-tetra-azacyclododecane-N,N′,N″N″′-tetraacetic acid (DOTA). This DOTA-GSG-G3-C12 construct was then radiolabeled with Indium-111 (¹¹¹In) to create a SPECT/CT imaging agent.
In preclinical studies using mice bearing human breast tumor xenografts (MDA-MB-435), the ¹¹¹In-DOTA(GSG)-G3-C12 probe demonstrated the ability to non-invasively image Galectin-3-positive tumors. SPECT/CT imaging showed excellent tumor uptake and contrast. Biodistribution studies revealed that tumor uptake was rapid, and the tracer was cleared quickly through the urinary tract. The specificity of the probe was confirmed in a blocking study, where co-injection of a non-radiolabeled version of the peptide resulted in a 52% reduction in the tumor's uptake of the radiotracer. The binding affinity of the radiolabeled peptide to Galectin-3 expressing breast carcinoma cells was determined to have an IC50 of 200.00 ± 6.70 nM.
| Parameter | Cell Line | Value | Time Point |
|---|---|---|---|
| Binding Affinity (IC50) | MDA-MB-435 | 200.00 ± 6.70 nM | N/A |
| Tumor Uptake (%ID/g) | MDA-MB-435 Xenograft | 1.2 ± 0.24 | 30 min |
| 0.75 ± 0.05 | 1.0 hr | ||
| 0.6 ± 0.04 | 2.0 hr | ||
| In Vivo Blocking | MDA-MB-435 Xenograft | 52% reduction in uptake | 2.0 hr |
Building on its success as a targeting agent, G3-C12 has also been adapted for optical imaging. By conjugating the peptide to near-infrared fluorescent dyes, researchers can create probes to track Galectin-3 positive cells and monitor tumor accumulation in real-time in living animal models.
In one study, G3-C12 was incorporated into a delivery system with the pro-apoptotic peptide KLA and labeled with the fluorescent dye Cy5.5. Real-time fluorescence imaging in mice with prostate cancer (PC-3) tumors showed that the G3-C12-targeted conjugate had significantly higher accumulation in the tumor compared to the non-targeted version or the free dye. This demonstrates that G3-C12 can effectively guide optical imaging agents to Galectin-3 expressing tumors, enhancing the signal and allowing for clear visualization. researchgate.net This approach is valuable for studying the biodistribution of targeted therapies and visually confirming their delivery to the intended site. researchgate.net
Targeted Delivery Systems Mediated by this compound
Beyond imaging, G3-C12 is a powerful tool for creating targeted delivery systems that can carry therapeutic or research payloads directly to cells overexpressing Galectin-3. This strategy aims to increase the efficacy of the payload while minimizing off-target effects.
G3-C12 has been conjugated to complex delivery platforms, such as N-(2-hydroxypropyl)methacrylamide (HPMA) copolymers, to carry payloads like the chemotherapeutic drug doxorubicin (B1662922) (Dox). The resulting conjugate, G3-C12-HPMA-Dox, was shown to internalize into Galectin-3 overexpressing prostate cancer cells (PC-3) at a rate 2.2 times higher than the non-targeted HPMA-Dox. This enhanced internalization is mediated by the specific binding of the G3-C12 peptide to Galectin-3 on the cell surface.
Interestingly, the research revealed a dual-targeting mechanism. After being internalized, the G3-C12-HPMA-Dox conjugate was found to concentrate in the mitochondria. This is because the payload (Dox) stimulates the translocation of intracellular Galectin-3 to the mitochondria, and the G3-C12 part of the conjugate then binds to this mitochondrial Galectin-3, further concentrating the therapeutic agent at this critical subcellular location.
The therapeutic potential of G3-C12-mediated delivery has been investigated in preclinical cancer models. In studies with the G3-C12-HPMA-Dox conjugate, it was observed that while mitochondrial Galectin-3 initially has a protective, anti-apoptotic effect, the continuous and targeted delivery of Dox mediated by G3-C12 eventually overwhelms this defense. This leads to a higher level of apoptosis in the targeted cells compared to treatment with non-targeted copolymers.
Furthermore, the G3-C12 peptide itself was found to downregulate the expression of Galectin-3, which may contribute to suppressing cell migration. This suggests that G3-C12 can act as more than just a targeting agent; it can also modulate the biology of the target cell to enhance the therapeutic outcome. By reversing the protective role of Galectin-3, the G3-C12 peptide turns it into a target for effective, localized drug delivery.
| Conjugate | Payload | Cell Line | Key Finding |
|---|---|---|---|
| G3-C12-HPMA-Dox | Doxorubicin | PC-3 (Prostate Cancer) | 2.2x higher cellular internalization than non-targeted conjugate. |
| G3-C12-HPMA-Dox | Doxorubicin | PC-3 (Prostate Cancer) | Targets both cell surface and intracellular mitochondrial Galectin-3. |
| G3-C12-HPMA-KLA | KLA (Pro-apoptotic peptide) | PC-3 (Prostate Cancer) | Enhanced tumor accumulation and improved therapeutic efficacy in vivo. researchgate.net |
This compound as a Tool for Fundamental Galectin-3 Biology Research
This compound is not only a component of imaging and therapeutic agents but also a valuable research tool for dissecting the fundamental biological roles of Galectin-3. Galectin-3 is a multifunctional protein involved in cell growth, apoptosis, cell adhesion, migration, and inflammation. By specifically binding to the carbohydrate-recognition domain (CRD) of Galectin-3, G3-C12 can be used to block its interactions and probe its functions.
For instance, studies have shown that the G3-C12 peptide can inhibit both the homotypic adhesion of breast carcinoma cells and their heterotypic adhesion to endothelial cells. This indicates its utility in studying the role of Galectin-3 in cell-cell interactions and metastasis. Furthermore, by observing the downstream effects of G3-C12 binding, such as the downregulation of Galectin-3 expression and the induction of apoptosis, researchers can better understand the complex signaling pathways that Galectin-3 modulates. Its ability to facilitate entry into cells and even target subcellular compartments like the mitochondria provides a method for investigating the distinct roles of intracellular versus extracellular Galectin-3.
Probing Galectin-3 Function in Complex Biological Environments
This compound is a peptide that demonstrates a specific binding affinity for the carbohydrate-recognition domain of galectin-3. nih.gov This interaction is pivotal for understanding the function of galectin-3, a protein involved in a wide array of biological processes including cell growth, apoptosis, and inflammation. nih.govwikipedia.orgtaylorandfrancis.com The overexpression of galectin-3 in numerous carcinomas has made it a target for therapeutic intervention. nih.gov
In preclinical studies, G3-C12 has been instrumental in exploring the dual nature of galectin-3 in cancer. While galectin-3 on the cell surface can be a target for drug delivery, it also plays a role in cancer progression and resistance to apoptosis. nih.gov The use of G3-C12 in experimental models allows researchers to dissect these seemingly contradictory functions.
One key application of G3-C12 is in modulating the intracellular trafficking of galectin-3. For instance, in prostate cancer cell lines, the introduction of a therapeutic agent can stimulate the translocation of galectin-3 to the mitochondria, where it can exert anti-apoptotic effects. nih.gov By binding to this intracellular galectin-3, G3-C12 can reverse this protective mechanism, ultimately promoting apoptosis. nih.gov This demonstrates the utility of G3-C12 in probing the subcellular functions of galectin-3.
Furthermore, research has shown that G3-C12 can influence the expression levels of galectin-3. nih.gov In one study, treatment with G3-C12 led to a significant downregulation of galectin-3 expression in cancer cells, which was correlated with suppressed cell migration. nih.gov This finding highlights the potential of G3-C12 as a tool to investigate the role of galectin-3 in cancer cell motility and metastasis.
The following table summarizes the key findings from a study utilizing a G3-C12 conjugate in a preclinical model:
| Experimental Model | Key Finding | Implication for Galectin-3 Function |
| PC-3 Prostate Cancer Cells | G3-C12 conjugated to Doxorubicin (G3-C12-HPMA-Dox) showed 2.2 times higher cellular internalization than the non-targeted conjugate. nih.gov | Demonstrates G3-C12's ability to specifically target cells overexpressing galectin-3. |
| PC-3 Prostate Cancer Cells | G3-C12-HPMA-Dox concentrated in the mitochondria after binding to intracellular galectin-3. nih.gov | Highlights G3-C12's utility in probing the subcellular localization and function of galectin-3. |
| PC-3 Prostate Cancer Cells | G3-C12 treatment resulted in a downregulation of galectin-3 expression to 0.43 times that of control cells. nih.gov | Suggests a role for G3-C12 in modulating galectin-3 expression and its downstream effects on cell migration. |
Investigating the Role of Galectin-3 in Tumor Microenvironment Dynamics
The tumor microenvironment (TME) is a complex and dynamic system that plays a crucial role in cancer progression and response to therapy. pegsummiteurope.comyoutube.com Galectin-3 is a key player in the TME, influencing processes such as cell-cell adhesion, angiogenesis, and immune evasion. wikipedia.org this compound has proven to be a valuable asset in preclinical models aimed at understanding and manipulating the role of galectin-3 within this intricate environment.
In vivo studies using mouse models of cancer have demonstrated the ability of G3-C12 to enhance the accumulation of therapeutic agents in tumors. nih.gov This is achieved through the active recognition of galectin-3, which is often overexpressed on the surface of cancer cells. nih.gov By targeting galectin-3, G3-C12 facilitates the delivery of conjugated therapies to the tumor site, thereby increasing their efficacy. nih.gov
A study utilizing a G3-C12 conjugate for the delivery of the KLA peptide in a mouse model of prostate cancer showed significantly enhanced tumor accumulation compared to the non-targeted conjugate. nih.gov This targeted delivery resulted in greater tumor growth suppression and improved survival rates in the animal models. nih.gov These findings underscore the potential of G3-C12 in strategies aimed at modulating the TME by selectively delivering therapeutic payloads to cancer cells.
The ability of G3-C12 to not only target the cell surface but also influence intracellular processes adds another layer to its utility in TME research. By promoting the delivery of drugs to subcellular organelles like the mitochondria, G3-C12 can overcome resistance mechanisms that are often at play within the TME. nih.govnih.gov
The table below presents data from an in vivo study investigating the effect of a G3-C12 conjugate on tumor growth:
| Treatment Group | Tumor Growth Inhibition | Key Observation |
| Saline Control | - | Rapid tumor growth observed. nih.gov |
| Free KLA Peptide | Mild | Limited therapeutic effect. nih.gov |
| HPMA-KLA (non-targeted) | Moderate | Improved tumor suppression compared to free KLA, attributed to the EPR effect. nih.gov |
| G3-C12-HPMA-KLA (targeted) | Significant | Greatest inhibition of tumor growth, highlighting the benefit of active targeting by G3-C12. nih.gov |
Structure Activity Relationship Sar Studies and Rational Design Principles for G3 C12 Tfa Variants
Mapping Critical Functional Domains within the G3-C12 Peptide Sequence
The G3-C12 peptide, with the amino acid sequence ANTPCGPYTHDCPVKR, was identified through bacteriophage display as a potent binder to the carbohydrate recognition domain (CRD) of galectin-3. biorxiv.orgresearchgate.net Initial studies have indicated that the binding is sequence-dependent, as scrambled versions of the peptide fail to interact with galectin-3, highlighting the specificity of the primary sequence. oup.com
A key structural feature of G3-C12 is the presence of two cysteine residues, which can form a disulfide bridge, creating a cyclic conformation that is often crucial for the stability and binding affinity of peptides. Further analysis of G3-C12 and other galectin-3 binding peptides has suggested the importance of a common amino acid motif, P-(C)-G-P-X-X-X-D-(C)-P, which may stabilize the peptide's active conformation for optimal interaction with the galectin-3 CRD.
While a comprehensive alanine scanning mutagenesis study to systematically evaluate the contribution of each amino acid residue in the G3-C12 sequence to galectin-3 binding has not been extensively reported in publicly available literature, the general principles of peptide-protein interactions suggest that specific residues within this sequence are critical for its high affinity. The aromatic residues, such as Tyrosine (Y) and Phenylalanine (F) if present, often play a significant role in binding to galectin-3 through stacking interactions with aromatic residues in the binding site, such as Trp181. Additionally, charged residues like Aspartic acid (D), Lysine (K), and Arginine (R) can form crucial salt bridges and hydrogen bonds with complementary residues on the galectin-3 surface. The proline residues likely contribute to the structural rigidity of the peptide backbone, positioning the key interacting residues in a favorable orientation for binding.
To illustrate the potential impact of individual amino acid substitutions, a hypothetical alanine scan of a segment of the G3-C12 peptide is presented in the table below. This table is for illustrative purposes to demonstrate the concept of identifying critical residues and is not based on experimentally verified data for G3-C12.
| Original Residue | Position | Alanine Mutant | Hypothetical Change in Binding Affinity (ΔΔG) | Inferred Role of Original Residue |
|---|---|---|---|---|
| Pro | 4 | Ala | Moderate Decrease | Maintains backbone conformation |
| Gly | 6 | Ala | Minor Change | Provides flexibility |
| Pro | 7 | Ala | Moderate Decrease | Maintains backbone conformation |
| Tyr | 8 | Ala | Significant Decrease | Aromatic stacking interactions |
| Asp | 11 | Ala | Significant Decrease | Hydrogen bonding/salt bridge |
Computational Approaches in the Design and Prediction of G3-C12 TFA Analogues
Computational modeling plays a pivotal role in accelerating the design and optimization of peptide-based therapeutics like this compound. These in silico methods provide valuable insights into the molecular basis of peptide-protein interactions and allow for the screening of large virtual libraries of potential analogues, thereby reducing the time and cost associated with experimental approaches.
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. xjtlu.edu.cnnih.gov In the context of G3-C12, docking studies can be employed to model its interaction with the CRD of galectin-3. These simulations can help identify the key amino acid residues in both the peptide and the protein that are involved in the binding, such as hydrogen bonds, hydrophobic interactions, and salt bridges. While specific molecular docking studies for G3-C12 are not widely published, the general methodology would involve using the known crystal structure of galectin-3 and a modeled structure of the G3-C12 peptide to predict their binding mode.
Molecular dynamics (MD) simulations provide a more dynamic picture of the peptide-protein complex, allowing researchers to observe the conformational changes and stability of the interaction over time. nih.govnih.gov MD simulations can reveal the flexibility of the peptide and the protein upon binding and can be used to calculate the binding free energy, which is a measure of the affinity of the interaction. Although one study utilized G3-C12 as a negative control in an agglutination assay and reported no effect, which is inconsistent with other binding data, the application of MD simulations remains a powerful tool for understanding the dynamics of the G3-C12-galectin-3 complex. biorxiv.orgnih.gov
In silico screening involves the use of computational methods to screen large databases of virtual compounds to identify those that are most likely to bind to a specific target. mdpi.com For G3-C12, virtual libraries of peptide derivatives can be generated by systematically modifying its amino acid sequence. These modifications can include single or multiple point mutations, insertions, deletions, or the incorporation of non-natural amino acids.
These virtual libraries can then be screened using high-throughput docking or other computational methods to predict the binding affinity of each derivative for galectin-3. The most promising candidates identified through this virtual screening can then be synthesized and tested experimentally, significantly streamlining the drug discovery process.
Pharmacophore modeling is another valuable in silico tool that can be used to design novel G3-C12 derivatives. mdpi.com A pharmacophore model defines the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific target. By generating a pharmacophore model based on the known interactions of G3-C12 with galectin-3, it is possible to search for other molecules, including small molecules or other peptides, that fit this model and are therefore likely to be potent galectin-3 inhibitors.
Advanced Analytical and Biophysical Characterization Techniques in G3 C12 Tfa Research
High-Resolution Chromatographic and Spectrometric Analysis of G3-C12 and Conjugates (e.g., HPLC, ESI-MS)
High-performance liquid chromatography (HPLC) is a fundamental technique employed for the purification and analysis of G3-C12 and its various conjugates. Reverse-phase HPLC (RP-HPLC) is commonly used, often utilizing gradients of acetonitrile (B52724) in the presence of 0.1% TFA as the mobile phase. This method is effective for separating the peptide from impurities and for assessing its purity narraj.orgciteab.comwikipedia.org. For instance, RP-HPLC with a 25%–90% acetonitrile/0.1% TFA gradient over 20 minutes has been used to analyze urinary metabolites of radiolabeled G3-C12 conjugates narraj.orgciteab.com. The radiochemical purity and stability of labeled G3-C12 have been assessed using HPLC narraj.orgciteab.com.
Mass spectrometry (MS), particularly coupled with liquid chromatography (LC-MS or LC-MS/MS), provides detailed structural information and allows for the identification and quantification of G3-C12 and its derivatives. Electrospray ionization mass spectrometry (ESI-MS) is a common interface for coupling HPLC to MS in peptide analysis. LC-MS/MS methods have been developed and validated for the quantification of peptides in biological matrices wikipedia.org.
It is important to note that while TFA is a useful ion-pairing agent in HPLC for peptide separation, its presence in the mobile phase can potentially suppress ionization in ESI-MS, particularly in negative ion mode. For this reason, alternative mobile phase modifiers like formic acid are often preferred for direct LC-MS analysis. In some protocols involving TFA for peptide purification before MS, samples are dried down to remove the volatile TFA prior to resuspension in a more MS-compatible solvent.
Biophysical Methods for Characterizing G3-C12-Galectin-3 Interactions
Understanding the specific and high-affinity interaction between G3-C12 and galectin-3 is paramount. Various biophysical techniques are utilized to quantify binding parameters and elucidate the nature of this interaction.
Fluorescence-Based Assays and Microcalorimetry
Fluorescence-based assays are valuable tools for studying molecular interactions, particularly when one of the molecules contains intrinsic fluorophores like tryptophan residues, as is the case with galectin-3. Fluorescence quenching titration has been successfully used to determine the binding affinity (Kd) of G3-C12 for recombinant galectin-3. This method reported a Kd of 88.0 ± 23.0 nM, indicating a relatively high affinity interaction narraj.org. Intrinsic tryptophan fluorescence spectroscopy is a general technique applicable to assessing galectin-ligand interactions.
Microcalorimetry, such as Isothermal Titration Calorimetry (ITC), provides thermodynamic information about binding events, including enthalpy, entropy, and binding stoichiometry, in addition to affinity (Kd). ITC is a recognized method for determining KD values for galectin-ligand interactions. While specific ITC data for G3-C12 binding to galectin-3 were not detailed in the provided information, the technique is well-established for characterizing galectin-3 interactions with various ligands.
Surface Plasmon Resonance (SPR) and Bio-Layer Interferometry (BLI)
Surface Plasmon Resonance (SPR) and Bio-Layer Interferometry (BLI) are label-free techniques used to measure the kinetics and affinity of molecular interactions in real-time. These methods involve immobilizing one binding partner (e.g., galectin-3 or G3-C12) on a sensor surface and monitoring the binding of the other partner from solution. SPR is a widely used technique for molecular interaction analysis. BLI is also employed for studying the binding of various molecules, including polysaccharides, to galectin-3, yielding apparent KD values. These techniques are suitable for detailed kinetic and affinity analysis of the G3-C12-galectin-3 interaction, providing insights into association and dissociation rates.
Cell-Based Assays for Functional Assessment of G3-C12
Beyond characterizing the direct interaction with purified galectin-3, cell-based assays are essential to evaluate the functional consequences of G3-C12 binding in a more biologically relevant context.
Quantitative Adhesion and Migration Assays
Galectin-3 plays a role in cell adhesion and migration, processes relevant to cancer progression. Quantitative adhesion assays are used to assess the ability of G3-C12 to interfere with galectin-3-mediated cell adhesion. Studies have shown that G3-C12 can inhibit the adhesion of breast carcinoma cell lines to purified galectin-3 and a Thomsen-Friedenreich (TF) antigen mimic, resulting in an average reduction of cellular adhesion by 50% and 59%, respectively.
Cell migration assays evaluate the impact of G3-C12 on cell movement. Galectin-3 has been implicated in promoting cell migration, and its inhibition can reduce this process. While direct migration assay data specifically for G3-C12 in all contexts were not detailed, the peptide's ability to downregulate galectin-3 expression has been suggested as a possible mechanism for suppressed cell migration. Other galectin-3 inhibitors have shown inhibitory effects on cell coherence and decreased migration in relevant cell types.
Cellular Uptake and Receptor Binding Studies
Cellular uptake and receptor binding studies are critical for understanding how G3-C12 interacts with galectin-3 on the cell surface and whether it is internalized. Cell binding experiments using radiolabeled G3-C12 conjugates, such as 111In-DOTA(GSG)-G3-C12, have demonstrated specific binding to galectin-3 expressing breast carcinoma cells (MDA-MB-435) with negligible binding to cells lacking galectin-3 expression (BT549) narraj.orgciteab.com. Competitive binding assays using this radiolabeled conjugate yielded an inhibitory concentration (IC50) of 200.00 ± 6.70 nM for cultured breast carcinoma cells, a value comparable to the Kd determined by fluorescence quenching for recombinant galectin-3 narraj.orgciteab.com.
Studies involving G3-C12 conjugated to delivery systems, such as HPMA copolymers, have further explored cellular uptake. These studies showed significantly higher internalization of G3-C12-HPMA conjugates in galectin-3 overexpressing cells compared to cells with low galectin-3 expression, indicating a receptor-mediated endocytosis pathway that is dependent on the G3-C12 peptide sequence wikipedia.org. Interestingly, the G3-C12 peptide has also been shown to direct these conjugates to subcellular locations, including mitochondria, in galectin-3 overexpressing cells wikipedia.org. While the radiolabeled peptide itself primarily showed cell surface binding, conjugated forms demonstrated efficient internalization narraj.org.
Future Research Trajectories and Academic Impact of G3 C12 Tfa
Exploration of G3-C12 TFA Beyond Current Research Paradigms
The current understanding of this compound primarily revolves around its role as a galectin-3 inhibitor with anticancer properties, particularly in colorectal cancer (CRC) fishersci.cawikipedia.orgstrem.com. However, the ubiquitous overexpression of galectin-3 in a wide array of cancers suggests that the utility of this compound extends far beyond its present applications. Future research could investigate its efficacy across a broader spectrum of galectin-3-positive malignancies, including but not limited to breast, prostate, lung, and pancreatic cancers. This expansion would involve comprehensive in vitro and in vivo studies to determine optimal binding, cellular uptake, and therapeutic responses in different tumor microenvironments.
Beyond direct therapeutic intervention, this compound holds promise in fundamental biological research aimed at elucidating the complex roles of galectin-3 in disease progression. For instance, it could serve as a molecular probe to dissect galectin-3's involvement in fibrosis, inflammation, and immune modulation, areas where galectin-3 also plays critical roles wikipedia.org. By precisely inhibiting galectin-3, researchers can gain deeper insights into the downstream signaling pathways and cellular interactions mediated by this lectin, potentially uncovering novel therapeutic targets or biomarkers. The specificity of this compound for galectin-3, without significant affinity for other galectin family members, makes it an invaluable tool for such mechanistic studies fishersci.cawikidata.orgwikipedia.orgstrem.com.
Furthermore, the exploration of this compound could extend into regenerative medicine and tissue engineering. Given galectin-3's involvement in tissue repair and remodeling, this compound might be investigated for its capacity to modulate these processes, potentially influencing scar formation or enhancing tissue regeneration. Such research would necessitate a departure from purely oncological applications, opening new avenues for its academic and clinical impact.
Integration of this compound with Emerging Biomedical Technologies
The integration of this compound with cutting-edge biomedical technologies represents a significant area for future academic impact, particularly in diagnostic imaging and advanced drug delivery systems.
Advanced Imaging ModalitiesG3-C12 has already demonstrated its potential as a component of imaging agents. Specifically, a radiolabeled version, 111In-DOTA(GSG)-G3-C12, has been successfully evaluated as a SPECT (Single-Photon Emission Computed Tomography) agent for imaging breast tumors. This radiolabeled peptide showed specific binding to galectin-3-expressing MDA-MB-435 human breast carcinoma cells and exhibited excellent tumor uptake and contrast in mouse xenograft models.
Table 1: Key Binding and Imaging Data for G3-C12 and its Radiolabeled Conjugate
| Property | Value | Reference |
| Binding Affinity (Kd) to Galectin-3 | 88 nM | fishersci.cawikidata.orgwikipedia.org |
| Inhibitory Concentration (IC50) for 111In-DOTA(GSG)-G3-C12 on MDA-MB-435 Breast Carcinoma Cells | 200.00 ± 6.70 nM | |
| Tumor Uptake of 111In-DOTA(GSG)-G3-C12 in MDA-MB-435 Xenografts (Mean ± SD %ID/g) | 1.2 ± 0.24 (30 min) | |
| 0.75 ± 0.05 (1.0 h) | ||
| 0.6 ± 0.04 (2.0 h) |
Future research can further optimize such constructs for enhanced sensitivity, specificity, and reduced off-target accumulation. This could involve exploring alternative radionuclides (e.g., for PET imaging), novel chelating agents, or incorporating G3-C12 into nanoparticles or other nanocarriers for improved pharmacokinetics and tumor penetration. The development of multimodal imaging agents, combining G3-C12's targeting capabilities with optical or MRI contrast agents, could provide more comprehensive diagnostic information.
Targeted Drug Delivery SystemsThe ability of G3-C12 to selectively target galectin-3 overexpressing cells makes it an ideal candidate for targeted drug delivery. It has been shown to potently and selectively target colorectal cancer tumor cells when incorporated into N-(2-hydroxypropyl)methacrylamide (HPMA) copolymersfishersci.cawikipedia.orgstrem.com. Additionally, G3-C12 has been explored for delivering other therapeutic agents, such as captopril, to specific sites like the urinary system.
Future research should focus on conjugating this compound to a diverse range of therapeutic payloads, including chemotherapeutics, gene therapy vectors, or immunomodulatory agents. This could involve:
Peptide-Drug Conjugates (PDCs) : Direct conjugation of G3-C12 to small molecule drugs, leveraging its targeting specificity to deliver high concentrations of the drug directly to tumor cells, thereby minimizing systemic toxicity.
Nanoparticle-Based Delivery : Encapsulating or surface-modifying nanoparticles with G3-C12 to achieve active targeting of galectin-3-positive cells, enhancing drug accumulation at disease sites.
Theranostics : Developing G3-C12-based agents that combine both diagnostic imaging and therapeutic capabilities, allowing for real-time monitoring of drug delivery and therapeutic response.
Challenges and Opportunities in Advancing this compound as a Research Agent
Advancing this compound from a promising research agent to a widely adopted tool or therapeutic lead presents several challenges and opportunities.
ChallengesOne notable challenge in the development of radiolabeled G3-C12 for imaging applications is the significant renal uptake observed in in vivo studies. While strategies exist to mitigate renal accumulation, such as amino acid infusions, further research is needed to optimize the compound's pharmacokinetics to reduce non-specific retention in the kidneys without compromising tumor targeting. This could involve structural modifications to the peptide or linker, or the development of novel clearance mechanisms.
Another challenge lies in the inherent nature of peptides, which can be susceptible to enzymatic degradation in vivo, potentially limiting their half-life and bioavailability. While G3-C12 has shown stability in serum and urine for at least an hour, long-term stability in complex biological environments needs further investigation for sustained therapeutic effects. This can be addressed through chemical modifications (e.g., D-amino acids, cyclization), incorporation into protective delivery systems, or the design of peptidomimetics that retain the binding affinity but possess improved stability.
The scale-up of peptide synthesis for large-scale research or potential clinical applications can also be challenging, requiring efficient and cost-effective production methods.
OpportunitiesDespite these challenges, numerous opportunities exist to advance this compound as a research agent. The high specificity for galectin-3 offers a significant advantage, allowing for precise targeting and potentially reducing off-target effects. This specificity creates opportunities for:
Personalized Medicine : Developing G3-C12-based diagnostics to identify patients whose tumors overexpress galectin-3, thereby stratifying patients who are most likely to respond to galectin-3-targeted therapies.
Combination Therapies : Investigating synergistic effects when this compound is combined with existing chemotherapies or immunotherapies. By inhibiting galectin-3, this compound could potentially sensitize cancer cells to other treatments or modulate the tumor microenvironment to enhance anti-tumor immune responses.
Novel Therapeutic Modalities : Exploring G3-C12 as a scaffold for developing novel therapeutic modalities, such as antibody-drug conjugates (ADCs) or chimeric antigen receptor (CAR) T-cell therapies, where the peptide acts as the targeting ligand.
Understanding Galectin-3 Biology : Continued use of this compound as a research tool to further unravel the intricate biological roles of galectin-3 in various physiological and pathological conditions, which could lead to the discovery of entirely new therapeutic applications beyond cancer.
The academic impact of this compound is poised to grow as researchers continue to explore its multifaceted potential, pushing the boundaries of targeted therapy and diagnostic imaging in oncology and beyond.
Q & A
Q. Key Experimental Considerations :
- Dose Calculation : Use the Kd value to derive effective concentrations for cellular assays (e.g., IC50 determination).
- Controls : Include galectin-3-negative cell lines or competitive inhibitors (e.g., lactose) to confirm specificity .
(Basic) How should researchers validate the binding affinity (Kd) of this compound to galectin-3 in vitro?
Validation requires orthogonal methods to minimize assay-specific artifacts:
Surface Plasmon Resonance (SPR) : Immobilize galectin-3 on a sensor chip and measure real-time binding kinetics of this compound at varying concentrations .
Isothermal Titration Calorimetry (ITC) : Quantify enthalpy changes during peptide-ligand interaction to corroborate SPR-derived Kd values .
Negative Controls : Test binding against non-target galectins (e.g., galectin-1) to confirm specificity .
Q. Data Interpretation :
- Compare results to published Kd values (88 nM) and report deviations with possible explanations (e.g., buffer pH, temperature) .
(Basic) What quality control (QC) measures are critical when handling this compound in experimental workflows?
Q. Protocols :
- Revalidate peptide activity after long-term storage via dose-response assays.
- Document lot numbers and supplier details for traceability .
(Advanced) How can researchers resolve discrepancies between in vitro binding data and cellular efficacy in this compound studies?
Discrepancies often arise from:
Q. Methodological Adjustments :
- Permeabilization Assays : Test if membrane-impermeable this compound requires delivery vehicles (e.g., liposomes) .
- Multi-Omics Integration : Correlate binding data with transcriptomic/proteomic profiles to identify compensatory pathways .
(Advanced) What statistical approaches are recommended for analyzing dose-dependent anticancer effects of this compound?
ANOVA with Post Hoc Tests : Compare treatment groups across multiple concentrations (e.g., 1 nM–100 µM) .
Q. Data Visualization :
- Include scatter plots with 95% confidence intervals and tabulate raw data for transparency .
(Advanced) How can researchers optimize combinatorial therapies using this compound alongside other anticancer agents?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
